molecular formula C17H19NO2 B1608708 N,N-Dibenzyl glycine methyl ester CAS No. 94226-55-8

N,N-Dibenzyl glycine methyl ester

Cat. No.: B1608708
CAS No.: 94226-55-8
M. Wt: 269.34 g/mol
InChI Key: LHIQQTZOSWEAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of N,N-Dibenzyl Protection in Amino Acid Chemistry

The protection of the amino group is a fundamental strategy in amino acid chemistry, preventing undesired side reactions during synthetic manipulations of other parts of the molecule. The N,N-dibenzyl protecting group holds particular significance due to its unique properties. Unlike many other nitrogen-protecting groups, the dibenzyl group is notably stable under a wide range of reaction conditions, including both acidic and basic environments. This robustness allows for selective transformations at other functional groups within the molecule without compromising the integrity of the protected amine.

Furthermore, the presence of two benzyl (B1604629) groups on the nitrogen atom effectively prevents the formation of enamines and other side products that can arise from the reactivity of the α-protons of the amino acid. This is particularly crucial in reactions involving strong bases or electrophiles. The steric bulk of the dibenzyl groups can also influence the stereochemical outcome of reactions at the α-carbon, providing a degree of diastereoselectivity in certain transformations.

A notable application highlighting the importance of dibenzyl protection is in the synthesis of β-lactams. Research has demonstrated that the use of an N,N-dibenzyl protecting group on a serine-derived dipeptide precursor is essential for the successful intramolecular cyclization to form the desired β-lactam ring, preventing the formation of undesired aziridines and other byproducts. The removal of the dibenzyl groups is typically achieved through catalytic hydrogenation, a mild and efficient method that generally does not affect other functional groups, thus allowing for the straightforward deprotection of the final product.

Contextual Role of Glycine (B1666218) Methyl Ester Derivatives in Complex Molecule Synthesis

Glycine methyl ester and its derivatives are fundamental building blocks in the synthesis of a vast array of complex molecules. The methyl ester provides a convenient handle for various chemical transformations, including hydrolysis, amidation, and reduction. In the context of N,N-dibenzyl glycine methyl ester, the ester functionality allows for its incorporation into larger molecules through peptide coupling reactions or other ester-based transformations.

One of the key roles of this compound is as a precursor to α-substituted amino acids. The α-protons of the glycine moiety can be deprotonated using a strong base to form an enolate, which can then be reacted with various electrophiles to introduce a wide range of side chains. The N,N-dibenzyl group is crucial in this process as it stabilizes the enolate and prevents undesired side reactions. This methodology provides a powerful tool for the synthesis of non-proteinogenic amino acids, which are important components of many biologically active peptides and small molecules.

A specific example of its utility is in aza-Wittig rearrangements. N-aryl-N-benzyl glycine methyl esters have been shown to undergo aza- chemicalbook.combeilstein-journals.org-Wittig rearrangements to afford N-aryl phenylalanine methyl esters in good yields. This transformation highlights the ability of the this compound framework to serve as a versatile scaffold for the construction of complex amino acid derivatives.

Evolution of Glycine Surrogates in Stereocontrolled Transformations

The development of methods for the stereocontrolled synthesis of α-amino acids is a central theme in organic chemistry. Since glycine itself is achiral, a significant area of research has focused on the development of "glycine surrogates" or "chiral glycine enolate equivalents." These are molecules that contain a glycine unit embedded within a chiral scaffold, allowing for the diastereoselective introduction of a side chain at the α-position.

Early approaches often involved the use of chiral auxiliaries attached to the glycine nitrogen. These auxiliaries would direct the approach of an electrophile to one face of the glycine enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary would then yield the desired enantiomerically enriched α-amino acid.

A prominent example of this evolution is the use of nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand. These complexes act as chiral glycine enolate equivalents, allowing for highly stereoselective alkylation reactions. The N,N-dibenzyl group in this compound can also play a role in influencing stereoselectivity, although it is not a traditional chiral auxiliary. The steric hindrance provided by the two benzyl groups can create a biased environment around the α-carbon, leading to preferential attack of reagents from the less hindered face.

More recent advancements have focused on the development of catalytic asymmetric methods for the synthesis of α-amino acids from glycine derivatives. These methods utilize a chiral catalyst to control the stereochemical outcome of the reaction, thus avoiding the need for stoichiometric amounts of a chiral auxiliary. While this compound itself is not typically used as the primary substrate in these catalytic systems, the principles learned from the study of its reactivity and that of other glycine surrogates have been instrumental in the design of these more advanced and efficient synthetic strategies. The journey from stoichiometric chiral auxiliaries to catalytic asymmetric transformations represents a significant evolution in the field, with the ultimate goal of achieving highly efficient and stereoselective syntheses of valuable α-amino acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(dibenzylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-17(19)14-18(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIQQTZOSWEAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407300
Record name N,N-Dibenzyl glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94226-55-8
Record name N,N-Dibenzyl glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Dibenzyl Glycine Methyl Ester and Its Structural Analogs

Direct N-Alkylation of Glycine (B1666218) Methyl Ester

The most straightforward approaches to synthesizing N,N-Dibenzyl glycine methyl ester involve the direct alkylation of the primary amine of glycine methyl ester. These methods are often favored for their atom economy and procedural simplicity.

Reductive Alkylation Strategies

Reductive alkylation, or reductive amination, is a widely employed and effective method for preparing N-alkylated amino acids and their esters. mdpi.com This process typically involves the reaction of glycine methyl ester with two equivalents of benzaldehyde (B42025) to form an intermediate imine (and subsequently an enamine or a second imine), which is then reduced in situ to yield the N,N-dibenzyl product.

Alkylation with Benzyl (B1604629) Halides

A classic method for forming C-N bonds, nucleophilic substitution with alkyl halides, is also applicable to the synthesis of this compound. mdpi.comnih.gov In this approach, glycine methyl ester acts as a nucleophile, attacking two equivalents of a benzyl halide, such as benzyl bromide or benzyl chloride.

The reaction requires a non-nucleophilic base to neutralize the hydrohalic acid (e.g., HBr or HCl) generated during each alkylation step. Common bases include potassium carbonate or tertiary amines like diisopropylethylamine (DIPEA). A significant challenge with this method is controlling the degree of alkylation. The reaction can potentially proceed to form a quaternary ammonium (B1175870) salt, where the nitrogen is alkylated a third time. Therefore, careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired tertiary amine and minimize by-product formation. nih.gov

Automated and Parallel Synthesis Approaches for N-Alkylated Glycine Methyl Esters

The demand for large collections of diverse compounds for high-throughput screening has driven the development of automated and parallel synthesis methods. chimia.chresearchgate.net N-alkylated-α-amino methyl esters are valuable building blocks for these combinatorial libraries due to the chemical diversity they introduce. chimia.ch

Reductive alkylation has been successfully adapted for this purpose. chimia.chresearchgate.netchimia.ch Researchers have developed protocols for the parallel synthesis of numerous N-alkylated-α-amino methyl esters in gram quantities. chimia.ch In a typical setup, various α-amino methyl ester hydrochlorides (including glycine methyl ester) are reacted with a library of different aldehydes in a parallel fashion. chimia.chresearchgate.netchimia.ch Sodium borohydride (B1222165) (NaBH₄) is often used as the reducing reagent. researchgate.netchimia.ch This methodology tolerates a wide range of functional groups on both the amino ester and the aldehyde, including acid-labile protecting groups. chimia.chresearchgate.net To handle the demanding work-up and extraction procedures for these parallel reactions, specialized automated systems have been successfully applied. researchgate.netchimia.ch

Amino Ester SubstrateAldehyde PartnerReducing AgentSynthesis ScaleReference
Glycine Methyl Ester (H-Gly-OMe)BenzaldehydeNaBH₄Gram Scale chimia.ch
Phenylalanine Methyl Ester (H-Phe-OMe)Pyridine-3-carboxaldehydeNaBH₄Gram Scale chimia.ch
Alanine Methyl Ester (H-Ala-OMe)AnisaldehydeNaBH₄Gram Scale chimia.ch
Leucine Methyl Ester (H-Leu-OMe)Thiophene-2-carboxaldehydeNaBH₄Gram Scale chimia.ch

Synthesis via Precursors and Subsequent Derivatization

Alternative synthetic routes involve the use of precursors that are modified in subsequent steps to yield the final N,N-dibenzylated product. These multi-step strategies can offer greater control over selectivity and allow for the introduction of other functional groups.

From Substituted Glycine Derivatives

One common strategy involves the alkylation of N-protected glycine derivatives. For instance, N-sulfonamide protecting groups, such as o-nitrobenzenesulfonyl (o-NBS), enhance the acidity of the N-H proton, facilitating deprotonation and subsequent alkylation under basic conditions. monash.edu After the first alkylation, the process can be repeated to introduce a second benzyl group before the removal of the sulfonamide protector.

Another important class of precursors is glycine imines. The reaction of glycine methyl ester with benzaldehyde can form N-(phenylmethylene)-glycine methyl ester (a Schiff base). prepchem.com This imine can then be alkylated. For example, N-benzyl glycine ethyl ester can be reacted with a formylpyrazole in a three-component reaction to generate complex pyrazolylpyrrolidine derivatives, demonstrating the utility of N-monosubstituted glycine esters as precursors. nih.gov

Conversion from Other N-Protected Glycine Methyl Esters

A highly controlled, albeit longer, route to this compound begins with a standard N-protected glycine methyl ester, such as N-Boc-glycine methyl ester or N-Cbz-glycine methyl ester. The synthesis proceeds through a deprotection step to release the free amine of glycine methyl ester, which is then dibenzylated using one of the direct methods described previously (e.g., reductive alkylation or reaction with benzyl halides). nih.gov

This sequence is particularly useful when other functional groups in the molecule require protection during the initial synthetic steps. Conversely, methods have been developed for the selective cleavage of the methyl ester group in the presence of the N,N-dialkyl functionality. For instance, bis(tributyltin) oxide has been used to efficiently and chemoselectively cleave methyl and benzyl esters from various N-protected amino acids, including N,N-dimethylamino protected derivatives, to yield the corresponding carboxylic acids without affecting the N-alkyl groups. rsc.org This allows for the N,N-dibenzyl glycine moiety to be incorporated into a larger molecule, followed by selective deprotection of the C-terminus. rsc.org

Enantioselective Preparation of N,N-Dibenzyl Protected α-Amino Esters

The enantioselective synthesis of α-amino esters, including structural analogs of this compound, is a cornerstone of modern organic and medicinal chemistry. These chiral building blocks are fundamental for the synthesis of peptides, pharmaceuticals, and other biologically active molecules. Among the most powerful and widely adopted strategies for their preparation is the asymmetric alkylation of glycine-derived Schiff bases under phase-transfer catalysis (PTC).

This methodology, pioneered by O'Donnell, typically utilizes a glycine ester in which the nitrogen atom is protected as a benzophenone (B1666685) imine. researchgate.netiu.edu This substrate, N-(diphenylmethylene)glycine alkyl ester, serves as a practical glycine anion equivalent. The imine functionality increases the acidity of the α-protons, facilitating deprotonation under basic conditions to form an enolate, while also preventing undesired side reactions. organic-chemistry.org The subsequent alkylation of this enolate with various electrophiles in the presence of a chiral phase-transfer catalyst introduces a new side chain at the α-position, creating a stereocenter with high enantioselectivity.

The key to achieving high enantiomeric excess (ee) lies in the design of the chiral phase-transfer catalyst. Significant advancements in this area were made by Maruoka and coworkers, who developed highly effective C2-symmetric chiral quaternary ammonium salt catalysts. researchgate.netresearchgate.net These catalysts, often derived from binaphthyl scaffolds or Cinchona alkaloids, form a chiral ion pair with the glycine enolate, effectively shielding one face of the enolate and directing the incoming electrophile to the other, thus controlling the stereochemical outcome of the reaction. researchgate.netrsc.orgnih.gov

The reaction is typically performed under biphasic conditions, with an organic solvent (e.g., toluene (B28343) or dichloromethane) and a solid or aqueous base (e.g., potassium hydroxide (B78521) or cesium carbonate). organic-chemistry.org The use of a bulky ester group on the glycine moiety, such as a tert-butyl or cumyl ester, is often preferred over a methyl ester as it can enhance enantioselectivity and prevent saponification under the basic reaction conditions. organic-chemistry.orgnih.gov

The general process for the enantioselective alkylation is outlined below:

Enolate Formation: The benzophenone imine of a glycine ester is deprotonated at the α-carbon by a base, forming a planar enolate.

Chiral Ion Pair Formation: The enolate forms a tight ion pair with the chiral quaternary ammonium salt (the phase-transfer catalyst).

Asymmetric Alkylation: The chiral ion pair reacts with an alkyl halide in the organic phase. The steric environment created by the chiral catalyst directs the alkyl halide to one face of the enolate, leading to the formation of one enantiomer of the product in excess.

Hydrolysis: The resulting α-alkylated Schiff base is then hydrolyzed, typically under acidic conditions, to remove the diphenylmethylene protecting group and yield the enantioenriched α-amino ester.

The versatility of this method allows for the introduction of a wide variety of alkyl and benzyl groups, leading to a diverse array of non-proteinogenic α-amino acids.

The following table summarizes representative results for the enantioselective benzylation of the benzophenone imine of glycine tert-butyl ester using a highly efficient, C2-symmetric chiral phase-transfer catalyst developed by Maruoka's group.

Table 1: Enantioselective Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

Entry Electrophile (R-X) Catalyst (mol%) Base Solvent Time (h) Temp (°C) Yield (%) ee (%)
1 Benzyl bromide (S)-Catalyst (1) 50% KOH Toluene 2 0 95 96
2 4-Methoxybenzyl bromide (S)-Catalyst (1) 50% KOH Toluene 2 0 93 96
3 4-Chlorobenzyl bromide (S)-Catalyst (1) Cs₂CO₃ CH₂Cl₂ 6 0 99 98
4 2-Naphthylmethyl bromide (S)-Catalyst (1) 50% KOH Toluene 4 0 91 96
5 Allyl bromide (S)-Catalyst (1) 50% KOH Toluene 2 0 88 92

Data sourced from studies by Maruoka and coworkers. researchgate.netnih.gov The catalyst is a C₂-symmetric spiro-type chiral quaternary ammonium bromide.

Reactivity and Diverse Transformations of N,n Dibenzyl Glycine Methyl Ester

Reactions Involving the Ester Moiety

The methyl ester group of N,N-dibenzyl glycine (B1666218) methyl ester is a primary site for chemical reactions, enabling its conversion into a variety of other functional groups.

Amidation and Peptide Coupling Reactions

The conversion of the methyl ester to an amide is a fundamental transformation in peptide synthesis. This is typically achieved by direct reaction with an amine. For more complex peptide structures, coupling reagents are employed to facilitate the formation of the peptide bond. Reagents such as N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in combination with N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid component for coupling with an amino acid or peptide ester. nih.gov This method has been successfully used to couple various methyl ester protected amino acids. nih.gov While direct C-functionalization of some N-protected glycine derivatives has been achieved, N-p-methoxyphenyl (PMP) glycine esters have shown to be unreactive under certain copper-catalyzed coupling conditions. nih.gov

ReactantCoupling Reagent/MethodProduct TypeReference
N-protected amino acidEDC·HCl/NHSPeptide nih.gov
N-PMP glycine esterCuBr/TBHPNo reaction nih.gov

Reduction to N,N-Dibenzyl Amino Alcohols

The ester functionality can be reduced to a primary alcohol, yielding N,N-dibenzyl amino alcohols. This transformation is critical for the synthesis of vicinal amino alcohols, which are important structural motifs in many biologically active molecules. aalto.fi A common method for this reduction involves the use of lithium aluminium hydride (LiAlH4). ox.ac.uk Another approach involves a two-step process where the N-protected amino acid is first converted to a reactive mixed-anhydride with ethyl chloroformate, which is then reduced with sodium borohydride (B1222165) (NaBH4) in water. core.ac.uk While diisobutylaluminum hydride (DIBAL-H) is a powerful reducing agent, its reaction with N-carbobenzoxy-L-alanine methyl ester has been shown to yield the amino aldehyde as the major product, with only a small amount of the desired amino alcohol. core.ac.uk

Starting MaterialReagent(s)ProductReference
α,β-unsaturated estersLithium (R)-N-benzyl-N-α-methylbenzylamide, (1R)-(-)-(camphorsulfonyl)oxaziridine, LiAlH43-amino 1,2-diols ox.ac.uk
N-protected amino acidEthyl chloroformate, NaBH4/H2ON-protected amino alcohol core.ac.uk
N-carbobenzoxy-L-alanine methyl esterDIBAL-HAmino aldehyde (major), amino alcohol (minor) core.ac.uk

Transesterification Processes

Transesterification, the conversion of one ester to another, can be accomplished under appropriate conditions. While specific examples for N,N-dibenzyl glycine methyl ester are not prevalent in the provided context, the general principles of acid or base catalysis would apply. This reaction can be useful for introducing different alkyl groups to the ester functionality, potentially altering the compound's solubility or reactivity in subsequent steps.

Reactions at the α-Carbon Center

The α-carbon of this compound is activated by the adjacent ester and nitrogen groups, making it susceptible to deprotonation and subsequent functionalization.

Enolate Generation and Subsequent Functionalization

The protons on the α-carbon of this compound can be removed by a strong base to form an enolate. This nucleophilic enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the α-position. The generation of glycine enolates is a cornerstone for the asymmetric synthesis of α-amino acids. core.ac.uk For instance, the alkylation of glycine imine esters using a chiral phase-transfer catalyst can produce α-alkyl-α-amino acids with high enantioselectivity. researchgate.net The enolate of this compound can undergo aza- core.ac.ukresearchgate.net-Wittig rearrangements to furnish N-aryl phenylalanine methyl esters. researchgate.net

Reaction TypeKey Reagents/ConditionsProduct TypeReference
Asymmetric AlkylationChiral phase-transfer catalyst, benzyl (B1604629) bromide(R)-2-(Benzhydrylidenamino)-3-phenylpropanoic acid tert-butyl ester researchgate.net
Aza- core.ac.ukresearchgate.net-Wittig RearrangementBu2BOTf, iPr2NEtN-aryl phenylalanine methyl esters researchgate.net

Asymmetric α-Hydroxylation

The introduction of a hydroxyl group at the α-position can be achieved through asymmetric hydroxylation of the corresponding enolate. This reaction is valuable for the synthesis of α-hydroxy-β-amino acids. A common method involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by enolate hydroxylation with an electrophilic oxygen source like (1R)-(-)-(camphorsulfonyl)oxaziridine. ox.ac.uk This sequence allows for the stereocontrolled synthesis of 3-amino 1,2-diols after reduction of the ester. ox.ac.uk

Condensation and Imine Formation

This compound can participate in condensation reactions, a fundamental transformation in organic synthesis. These reactions typically involve the reaction of the α-amino ester with a carbonyl compound, such as an aldehyde or ketone, to form an imine or an iminium ion. This reactivity is central to the construction of more complex molecular architectures.

For instance, the condensation of N-benzylglycine ethyl ester with formylpyrazoles is a key step in a three-component domino process for the synthesis of pyrazolylpyrrolo[3,4-c]pyrroles. nih.gov In this sequence, the initial condensation affords an iminium ion, which then deprotonates to form an azomethine ylide. nih.gov This ylide subsequently undergoes a 1,3-dipolar cycloaddition with an N-substituted maleimide (B117702) to yield the final heterocyclic products. nih.gov The use of the N-benzyl group is crucial as it prevents a secondary condensation on the pyrrolidine (B122466) nitrogen that could otherwise occur with glycine methyl ester itself. nih.gov

The formation of imines from glycine esters is also a critical step in other synthetic methodologies. For example, the equilibrium for the formation of imines from the addition of glycine methyl ester to acetone (B3395972) has been studied, highlighting the importance of this reaction in understanding the reactivity of α-amino esters. nih.gov While direct examples focusing solely on this compound are specific, the principles of imine formation from related glycine esters are well-established and apply to the dibenzylated compound. nih.govorganic-chemistry.org

Transformations Involving the Dibenzylamino Protecting Group

The dibenzylamino group in this compound is not merely a passive protecting group; it actively participates in and influences a variety of chemical transformations. Its electronic and steric properties play a crucial role in directing the outcome of reactions, particularly in deprotection and cyclization processes.

Catalytic Hydrogenation for Deprotection

A primary and widely utilized transformation of the N,N-dibenzylamino group is its removal via catalytic hydrogenation. This deprotection strategy is valued for its mild conditions and the clean nature of the products, typically yielding the free amine and toluene (B28343). organic-chemistry.org Palladium on carbon (Pd/C) is a commonly employed catalyst for this purpose. nih.govresearchgate.net

The efficiency of this deprotection can, however, be affected by the substrate and reaction conditions. The strong coordination of the resulting amine product to the palladium catalyst can sometimes lead to catalyst poisoning and slower reaction rates, occasionally necessitating higher pressures or temperatures to achieve complete conversion. nih.gov To counteract this, additives can be employed. For example, the combination of niobic acid-on-carbon (Nb2O5/C) with Pd/C has been shown to facilitate the hydrogenative deprotection of N-benzyl groups, allowing for the reaction to proceed under milder conditions and with improved efficiency. nih.gov This mixed catalytic system is also advantageous as the catalysts are heterogeneous and can be easily removed by filtration. nih.gov

The deprotection of the dibenzylamino group is a critical step in the synthesis of various compounds. For example, in the synthesis of β-lactam pseudopeptides, the dibenzyl groups are removed via catalytic hydrogenation with H2 and Pd/C in a 5% EtOH/EtOAc solvent system to yield the final deprotected product. researchgate.netmdpi.com

Role in Cyclization Reactions (e.g., Aziridinium (B1262131) Formation from N,N-Dibenzyl Serine Methyl Ester Analogs)

The N,N-dibenzylamino group plays a pivotal role in directing the course of cyclization reactions, a prime example being the formation of aziridinium intermediates from N,N-dibenzyl serine methyl ester analogs. acs.orgnih.govacs.org This reactivity is instrumental in the stereoselective synthesis of various β-amino and α,β-diamino esters. acs.orgnih.govacs.org

In this process, the hydroxyl group of N,N-dibenzyl serine methyl ester is first converted into a good leaving group, typically a mesylate. acs.org The subsequent intramolecular displacement of the mesylate by the dibenzylamino group leads to the formation of a strained, three-membered N,N-dibenzyl aziridinium-2-carboxylate intermediate. acs.orgresearchgate.net This highly reactive intermediate is then susceptible to nucleophilic attack. acs.orgresearchgate.net

A key feature of this reaction is its regioselectivity. The ring-opening of the aziridinium ion occurs preferentially at the more sterically hindered β-carbon, proceeding with an inversion of configuration. acs.org This allows for the controlled introduction of a variety of nucleophiles, including azides, phthalimides, amines, thiols, and carbanions, to generate a diverse array of enantiomerically pure β-substituted α-amino esters. acs.orgnih.gov This method has been successfully applied to a one-pot synthesis from N,N-dibenzyl serine methyl ester without the need to isolate the intermediate mesylate. acs.org

The stability of the N,N-dibenzyl aziridinium-2-carboxylate precursor, N,N-dibenzyl-O-methylsulfonyl serine methyl ester, makes it a valuable and stable synthon for these transformations. acs.org The utility of this methodology is further highlighted in the synthesis of important nonproteinogenic amino acids like orthogonally protected 2,3-diamino propionate (B1217596) (Dap). acs.org

Construction of Heterocyclic Systems

This compound serves as a valuable building block in the synthesis of various heterocyclic systems. Its structural features, particularly the presence of the dibenzylamino group and the ester functionality, enable its participation in diverse cyclization strategies to form important ring structures like pyrrolidines and β-lactams.

Pyrrolidine Derivatives Synthesis

The synthesis of pyrrolidine derivatives can be effectively achieved using this compound or its analogs through 1,3-dipolar cycloaddition reactions. nih.gov A notable example is the three-component domino reaction involving a formylpyrazole, an N-substituted maleimide, and N-benzylglicine ethyl ester. nih.gov

In this reaction, the initial condensation between the aldehyde and the amino ester generates an azomethine ylide in situ. nih.gov This 1,3-dipole then reacts with the maleimide (the dipolarophile) in a cycloaddition to construct the pyrrolidine ring. nih.gov The use of an N-benzyl substituted glycine ester is advantageous as it prevents potential side reactions that could occur with an unprotected secondary amine. nih.gov This methodology provides a diastereoselective route to novel pyrazolylpyrrolo[3,4-c]pyrroles in good yields. nih.gov

While this specific example utilizes the ethyl ester, the underlying principle of azomethine ylide formation and subsequent cycloaddition is directly applicable to this compound for the synthesis of a wide array of substituted pyrrolidines. The versatility of this approach allows for the introduction of various substituents on both the dipole and the dipolarophile, leading to a high degree of molecular diversity in the resulting pyrrolidine-containing scaffolds. nih.gov

β-Lactam Pseudopeptide Formation Using Dibenzyl Protection

The N,N-dibenzyl protecting group has proven to be instrumental in the stereoselective synthesis of β-lactam-containing pseudopeptides. mdpi.comnih.govresearchgate.net β-Lactams are a crucial class of compounds, most notably recognized for their presence in penicillin and other antibiotics. nih.gov

In one successful approach, dibenzyl-protected serine-containing dipeptides are subjected to a Mitsunobu reaction to induce cyclization. mdpi.com This intramolecular reaction leads to the formation of the four-membered azetidin-2-one (B1220530) ring, which is the core structure of β-lactams. The use of the dibenzylamino group is reported to be essential for the favorable outcome of this reaction, leading to high yields and stereoselectivity. mdpi.com

The reaction conditions, including the choice of solvent, can influence the reaction's efficiency. For instance, in the formation of β-lactam phenylalanine derivatives, the use of solvents like THF or DMF with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3) has been shown to be effective. researchgate.netmdpi.com

Triazole and Tetrazole Derivatives via Cycloaddition Reactions

The versatile chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex heterocyclic systems, including triazoles and tetrazoles. This transformation is typically achieved through multi-step sequences that first convert the glycine ester into a suitable precursor, such as a nitrile or an azide (B81097), which then undergoes a cycloaddition reaction.

The formation of tetrazoles, five-membered rings containing four nitrogen atoms, can be accomplished through the [3+2] cycloaddition of an organonitrile with an azide. Similarly, triazoles, which contain three nitrogen atoms in a five-membered ring, can be synthesized via the cycloaddition of a nitrile with a hydrazine (B178648) derivative, liberating ammonia (B1221849) in the process. rsc.org While direct cycloaddition from this compound is not commonly reported, its conversion to N,N-dibenzylaminoacetonitrile provides a key intermediate for these heterocycle formations.

Another synthetic route involves the conversion of α-amino esters into α-azido esters. These α-azido esters are valuable precursors that can undergo cycloaddition reactions to form various nitrogen-containing heterocycles. acs.orgnih.govthieme-connect.com For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for the synthesis of 1,2,3-triazoles. acs.org

Synthesis of Tetrazole Derivatives

The synthesis of tetrazole derivatives from this compound can be envisioned through its conversion to N,N-dibenzylaminoacetonitrile. This nitrile can then react with an azide source, such as sodium azide, in a [3+2] cycloaddition reaction to form the tetrazole ring. acs.orgyoutube.com The reaction is often facilitated by a Lewis acid or a Brønsted acid catalyst, which activates the nitrile group towards nucleophilic attack by the azide. youtube.comorganic-chemistry.org

A plausible reaction pathway involves the initial coordination of the catalyst to the nitrogen atom of the nitrile, increasing its electrophilicity. The azide anion then attacks the nitrile carbon, leading to a linear intermediate which subsequently cyclizes to form the tetrazole ring. acs.orgdiva-portal.org

Synthesis of Triazole Derivatives

For the synthesis of 1,2,4-triazole (B32235) derivatives, N,N-dibenzylaminoacetonitrile can undergo a deamination annulation reaction with a hydrazine derivative. rsc.org This process typically involves heating the nitrile and hydrazine in the presence of a base. The reaction proceeds through the formation of an amidrazone intermediate, which then cyclizes with the elimination of ammonia to afford the stable 1,2,4-triazole ring. rsc.org

Alternatively, α-azido esters, which can be synthesized from the corresponding α-amino esters, can be converted into triazoles. acs.orgnih.gov A notable example is the copper-catalyzed reaction between an α-azido ester and an alkyne, which yields α-triazolo amino acids. acs.org This "click" reaction is highly efficient and regioselective, providing a powerful tool for the construction of complex triazole-containing molecules.

Detailed research findings on the direct conversion of this compound to these heterocyclic systems are not extensively documented in readily available literature. However, the established synthetic routes for forming triazoles and tetrazoles from nitriles and azides provide a clear and scientifically sound basis for achieving these transformations from this compound via its corresponding nitrile or azide derivatives.

N,n Dibenzyl Glycine Methyl Ester As a Chiral Building Block in Asymmetric Synthesis

Precursor to Enantiomerically Pure β-Amino and α,β-Diamino Esters

One of the most powerful applications of N,N-dibenzyl amino acid derivatives is in the synthesis of enantiomerically pure β-amino and α,β-diamino esters. A key strategy involves the use of N,N-dibenzyl serine methyl ester. In this approach, the hydroxyl group of serine is converted into a good leaving group, typically a mesylate. This transformation facilitates an intramolecular cyclization to form a highly reactive, chiral N,N-dibenzyl aziridinium-2-carboxylate intermediate. nsf.govnih.gov

This strained, three-membered ring is susceptible to regioselective ring-opening by a wide array of nucleophiles, which attack the β-carbon (C3) exclusively. This process occurs with a clean inversion of stereochemistry, allowing for the predictable installation of various functional groups at the β-position. The reaction of N,N-dibenzyl-O-methylsulfonyl serine methyl ester with different nucleophiles leads to the corresponding β-substituted-α-amino or α,β-diamino esters in good to excellent yields. nsf.govelsevier.com This method provides a straightforward route to orthogonally protected and enantiomerically pure 2,3-diaminopropionate (Dap), a valuable component in peptide and natural product synthesis. nsf.gov

The versatility of this method is demonstrated by the range of nucleophiles that can be employed, including hetero-nucleophiles and carbanions, to generate a diverse library of chiral building blocks. nsf.govelsevier.com

Table 1: Synthesis of β-Substituted Amino Esters via Aziridinium (B1262131) Intermediate

Nucleophile Product Type Yield (%) Reference
Sodium azide (B81097) β-azido-α-amino ester 95 nsf.gov
Sodium phthalimide β-phthalimido-α-amino ester 90 nsf.gov
Benzylamine β-benzylamino-α-amino ester 82 nsf.gov
Thiophenol β-phenylthio-α-amino ester 93 nsf.gov
Sodium malonate β-carboxy-γ-amino ester derivative 65 nsf.gov

Diastereoselective Synthesis of Complex Amino Acid Derivatives

N,N-Dibenzyl glycine (B1666218) methyl ester and its corresponding α-amino aldehydes are powerful starting materials for the diastereoselective synthesis of more complex amino acid derivatives. The N,N-dibenzyl group plays a crucial role in directing the stereochemical outcome of carbon-carbon bond-forming reactions.

A prominent example is the direct L-proline-catalyzed aldol (B89426) reaction between N,N-dibenzyl amino aldehydes (readily prepared by reduction of the corresponding methyl esters) and various ketones. nih.govsci-hub.box This reaction provides access to γ-amino-β-hydroxy ketones with moderate to excellent yields and diastereoselectivities. nih.gov The N,N-dibenzyl protecting group has been shown to be superior to other common protecting groups like Boc or Cbz in achieving high diastereoselectivity in these transformations. acs.org The combination of an (S)-N,N-dibenzyl amino aldehyde and L-proline is considered a "matched pair," leading to high stereochemical induction. acs.org

Beyond aldol reactions, N,N-dibenzyl-α-amino aldehydes are employed in other diastereoselective processes. These include Henry (nitro-aldol) and Michael reactions, which lead to chiral γ-nitroester derivatives. These intermediates can be further transformed through tandem reduction-lactamization sequences to produce a variety of substituted γ-lactams with high diastereoselectivity. uni-mainz.de

Table 2: L-Proline-Catalyzed Diastereoselective Aldol Reactions of N,N-Dibenzyl Amino Aldehydes

N,N-Dibenzyl Amino Aldehyde Derived From Ketone Combined Yield (%) Diastereomeric Excess (de %) Reference
Phenylalanine Acetone (B3395972) 98 90 acs.org
Alanine Acetone 95 88 acs.org
Leucine Acetone 98 88 acs.org
Isoleucine Acetone 98 92 acs.org
Phenylalanine Cyclopentanone 95 92 acs.org

Utility in the Preparation of Non-Canonical Amino Acids and Peptidomimetics

Non-canonical amino acids (ncAAs) and peptidomimetics are crucial tools in drug discovery and chemical biology, offering enhanced stability, novel functionalities, and constrained conformations compared to their natural counterparts. N,N-Dibenzyl glycine methyl ester derivatives are valuable precursors for the synthesis of these important compounds.

A notable application is the aza- nih.govacs.org-Wittig rearrangement of N-(arylmethyl)-N-aryl glycine methyl esters. This reaction, promoted by a boron triflate, facilitates a rearrangement to produce N-aryl phenylalanine derivatives, a class of non-canonical amino acids, in good yields. This method provides a novel route to complex α-amino acid structures that are otherwise difficult to access.

Furthermore, the robust nature of the N,N-dibenzyl protecting group makes it suitable for multi-step syntheses required for building peptidomimetic scaffolds. For instance, N,N-dibenzyl glycine has been utilized in peptide coupling reactions, demonstrating its utility as a building block for constructing peptide chains. The strategic use of N,N-dibenzyl amino esters allows for the introduction of specific side chains and conformational constraints essential for mimicking peptide secondary structures.

Application in Natural Product Total Synthesis

The stereochemical control afforded by N,N-dibenzyl amino esters makes them valuable chiral building blocks in the total synthesis of complex natural products. Their ability to serve as precursors to chiral aldehydes and subsequently to more elaborate structures is a key advantage.

This application highlights how the N,N-dibenzyl group can be used to construct the core stereochemistry of a natural product, which is then elaborated to the final complex target, underscoring the importance of N,N-dibenzyl glycine derivatives in the field of total synthesis.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The reaction mechanisms involving N,N-dibenzyl glycine (B1666218) methyl ester and its analogs are a subject of significant academic interest. A prominent reaction is the aza-Wittig rearrangement. Treatment of N-(arylmethyl)-N-aryl glycine methyl ester derivatives with dibutylboron triflate (nBu₂BOTf) and Hünig's base (iPr₂NEt) instigates an aza- researchgate.netfigshare.com-Wittig rearrangement, yielding N-aryl phenylalanine methyl esters with a good degree of diastereoselectivity. researchgate.netfigshare.comnih.gov This rearrangement is a powerful tool for carbon-carbon bond formation. researchgate.net In a related transformation, N-allyl-N-aryl glycine methyl ester derivatives can undergo an aza- figshare.comnih.gov-Wittig rearrangement. This reaction can be part of a cascade sequence, followed by a hydroboration-oxidation reaction to produce substituted amino alcohols. figshare.comnih.gov

Another significant mechanistic pathway for the modification of related glycine derivatives is the Suzuki-Miyaura cross-coupling reaction. This methodology has been successfully applied to create a variety of C(α,α)-dibenzylglycine (Dbzg) derivatives. nih.gov While not directly a reaction of N,N-dibenzyl glycine methyl ester itself, it demonstrates a key strategy for the functionalization of the dibenzylglycine scaffold. nih.gov

Furthermore, the synthesis of β-amino and α,β-diamino esters can be achieved from N,N-dibenzyl serine methyl ester, a closely related compound. The reaction proceeds through an aziridinium (B1262131) intermediate when N,N-dibenzyl-O-methylsulfonyl serine methyl ester is reacted with various nucleophiles. nih.gov

The table below summarizes key mechanistic pathways investigated for this compound and its analogs.

Reaction TypeReagentsProduct TypeKey Intermediates/Features
Aza- researchgate.netfigshare.com-Wittig RearrangementnBu₂BOTf, iPr₂NEtN-Aryl Phenylalanine Methyl EstersBoron-mediated rearrangement
Aza- figshare.comnih.gov-Wittig RearrangementElevated temperaturesN-Aryl Allylglycine Methyl EstersSigmatropic rearrangement
Suzuki-Miyaura Cross-CouplingPalladium catalyst, baseFunctionalized Dibenzylglycine DerivativesOrganoboron and organohalide coupling
Aziridinium Intermediate ReactionNucleophiles (e.g., NaN₃)β-Amino or α,β-Diamino EstersRing-opening of aziridinium ion

Conformational Analysis using Quantum-Mechanical Methods

The conformational landscape of this compound is complex due to the presence of multiple rotatable bonds. While specific quantum-mechanical studies exclusively on this compound are not prevalent in the literature, extensive research on glycine and its simpler esters provides a foundational understanding. researchgate.netarxiv.org

Theoretical studies on glycine conformers have been performed using Density Functional Theory (DFT) methods such as B3LYP, PBE1PBE, and X3LYP, as well as Møller–Plesset perturbation theory (MP2). researchgate.net These studies have identified multiple low-energy conformers in the gas phase and have explored the significant influence of solvation on the conformational preferences. researchgate.net For instance, in the gas phase, the global minimum energy conformer of glycine has been a subject of detailed investigation, with plane-wave DFT calculations predicting a dipole moment consistent with experimental microwave spectroscopy data. arxiv.org

For this compound, the bulky benzyl (B1604629) groups introduce significant steric hindrance, which would be expected to dominate the conformational preferences. The rotation around the N-CH₂Ph bonds and the Cα-N bond would be highly restricted compared to glycine. It is anticipated that the lowest energy conformers would adopt a staggered arrangement to minimize steric clash between the benzyl groups and the methyl ester moiety.

Theoretical Studies on Chirality Transfer and Stereoselectivity

Theoretical studies are crucial for understanding and predicting the transfer of chirality and the origins of stereoselectivity in reactions involving chiral molecules. For derivatives of glycine methyl ester, which is itself achiral, the introduction of chirality can be achieved through various synthetic strategies, and computational methods can illuminate the underlying principles.

One study demonstrated that the achiral glycine methyl ester can inherit a chiral imprint from methyl lactate (B86563) upon complexation. nih.gov This induced vibrational optical activity was studied using DFT computations, highlighting a potential mechanism for chirogenesis. nih.gov

In the context of stereoselective reactions, palladium-catalyzed allylic alkylation of N-(α-hydroxyacyl)-glycine esters has been developed to create new stereocenters with high control. core.ac.uk Theoretical studies in such systems would typically focus on the transition state structures of the catalytic cycle to explain the observed diastereoselectivity. The choice of ligands on the palladium catalyst and the nature of the substrate are key factors that can be modeled computationally to rationalize and predict the stereochemical outcome. core.ac.uk

Similarly, the aza-Wittig rearrangements of N-benzyl glycine methyl esters can proceed with moderate to good diastereoselectivity. researchgate.netfigshare.comnih.gov Theoretical modeling of the transition states in these rearrangements would be invaluable in understanding the factors that control the facial selectivity of the migrating group, leading to the observed excess of one diastereomer.

Molecular Dynamics Simulations in Reaction Pathways

MD simulations of aqueous glycine solutions have been used to investigate the clustering of glycine zwitterions. researchgate.netnih.gov These simulations, employing force fields like AMBER, have shown that glycine molecules can form transient clusters, and the extent of this clustering is dependent on concentration. researchgate.netnih.gov The dynamics of the solvation shell around the glycine molecules can also be studied, revealing the residence times of water molecules and other glycine molecules in the first solvation shell. researchgate.net

For a reaction involving this compound, MD simulations could be employed to study the conformational dynamics of the reactant in a solvent, the approach of a reagent, and the stability of any pre-reaction complexes. For instance, in the aza-Wittig rearrangement, MD simulations could model the interaction of the substrate with the boron-based Lewis acid and the base, providing insights into the initial steps of the reaction mechanism. Furthermore, MD simulations have been utilized to study the complex formation of dendrimers with glycine spacers, demonstrating the capability of this method to explore complex molecular interactions. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For N,N-Dibenzyl glycine (B1666218) methyl ester, both ¹H and ¹³C NMR are essential.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Aromatic Protons: The protons on the two benzyl (B1604629) groups are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. The specific pattern depends on the solvent and any potential magnetic non-equivalence of the two benzyl groups.

Benzyl CH₂ Protons: The four methylene (B1212753) protons of the two benzyl groups (Ar-CH₂-N) would likely appear as a singlet around δ 3.6-3.8 ppm, assuming they are chemically and magnetically equivalent.

Glycine CH₂ Protons: The methylene protons of the glycine backbone (-N-CH₂-COOCH₃) are expected to resonate as a singlet, typically in the range of δ 3.2-3.4 ppm.

Methyl Ester Protons: The three protons of the methyl ester group (-COOCH₃) will appear as a distinct singlet, usually around δ 3.7 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and typically appears around δ 170-172 ppm. ntu.ac.uk

Aromatic Carbons: The carbons of the phenyl rings will show a series of signals between δ 127 and 138 ppm. ntu.ac.uk This includes the ipso-carbon (the carbon attached to the methylene group) and the ortho, meta, and para carbons.

Benzyl CH₂ Carbons: The methylene carbons of the benzyl groups are expected in the range of δ 50-55 ppm.

Glycine CH₂ Carbon: The glycine methylene carbon signal is anticipated around δ 55-60 ppm.

Methyl Ester Carbon: The methyl carbon of the ester group will appear at approximately δ 52 ppm. rsc.org

Expected ¹H and ¹³C NMR Data for N,N-Dibenzyl glycine methyl ester

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic C-H 7.2 - 7.4 (m, 10H) 127.0 - 138.0
Benzyl CH₂ 3.6 - 3.8 (s, 4H) 50.0 - 55.0
Glycine CH₂ 3.2 - 3.4 (s, 2H) 55.0 - 60.0
Methyl Ester CH₃ ~3.7 (s, 3H) ~52.0
Ester C=O - 170.0 - 172.0

Note: These are predicted values based on analogous compounds. Actual experimental values may vary. (s = singlet, m = multiplet)

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns. For this compound (C₁₈H₂₁NO₂), the expected molecular weight is approximately 283.36 g/mol .

In techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. A key fragmentation pathway for N-benzylated compounds involves the cleavage of the benzyl group, which would result in a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. rsc.orgrsc.org Further fragmentation of the ester group could also be observed. rsc.org

Expected Mass Spectrometry Data

Ion Formula Expected m/z Description
[M+H]⁺ [C₁₈H₂₂NO₂]⁺ ~284.16 Protonated molecular ion
[M-CH₃O]⁺ [C₁₇H₁₈NO]⁺ ~252.14 Loss of methoxy (B1213986) radical
[M-COOCH₃]⁺ [C₁₆H₁₈N]⁺ ~224.14 Loss of carbomethoxy group
[C₇H₇]⁺ [C₇H₇]⁺ 91.05 Tropylium ion (from benzyl group cleavage)

Note: The specific fragmentation pattern can vary based on the ionization method used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹. nih.gov

C-O Stretch: The C-O single bond stretch of the ester will appear in the 1150-1250 cm⁻¹ region. nih.gov

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the methylene and methyl groups will appear just below 3000 cm⁻¹, around 2850-2960 cm⁻¹. nih.gov

Aromatic C=C Bending: Bending vibrations for the aromatic rings can be seen in the fingerprint region, typically around 690-770 cm⁻¹ and 1450-1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions. For this compound, the absorption is primarily due to the π-electron systems of the two benzene (B151609) rings. Aromatic systems like benzene typically show a strong absorption band (the E-band) around 200-220 nm and a weaker, structured band (the B-band) around 250-270 nm. researchgate.net The presence of the auxochromic nitrogen atom attached to the benzyl groups may cause a slight shift in these absorptions.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com While glycine itself is achiral, this compound can be chiral if synthesized from a chiral precursor or if its nitrogen atom becomes a stable stereocenter due to restricted rotation, although this is unlikely under normal conditions.

If a chiral variant of this molecule were synthesized, VCD would be a powerful tool for determining its absolute configuration in solution without the need for crystallization. youtube.com The VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure. nih.gov By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute stereochemistry can be unambiguously assigned. nih.gov This technique is particularly valuable for complex molecules where other methods may be inconclusive.

Chromatographic Separation and Analysis

Chromatographic methods are used to separate the components of a mixture. For chiral molecules, specialized chromatographic techniques can separate enantiomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. To determine the enantiomeric excess (the measure of purity of one enantiomer over the other) of a chiral compound, a chiral stationary phase (CSP) is required. sigmaaldrich.com

For a compound like this compound, a CSP based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) or a macrocyclic glycopeptide could be effective. sigmaaldrich.comnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different stabilities, leading to different retention times for the two enantiomers.

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is critical for achieving optimal separation. mdpi.com By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess (ee%) can be accurately calculated.

Typical HPLC Conditions for Chiral Separation

Parameter Description
Column Chiral Stationary Phase (e.g., Chiralcel OD, Chiralpak AD)
Mobile Phase Hexane/Isopropanol mixture (e.g., 90:10 v/v)
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV detector (e.g., at 254 nm or 220 nm)
Temperature Ambient or controlled (e.g., 25 °C)

Note: Conditions must be optimized for the specific analyte and column used.

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique utilized for separating and analyzing volatile compounds without decomposition. In the context of this compound, GC is instrumental in determining its purity by separating it from any residual starting materials, by-products, or solvents from its synthesis.

The principle of GC analysis involves injecting a small sample of the compound into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The time it takes for a compound to travel through the column to the detector is known as its retention time, a characteristic property that can be used for identification.

For amino acid derivatives like this compound, derivatization is often a prerequisite for GC analysis to increase their volatility and thermal stability. While specific GC analytical data for this compound is not extensively detailed in publicly available literature, the analysis of structurally similar N-acyl amino acid esters provides a strong precedent for its application. For instance, the analysis of N-propionylglycine methyl ester by GC yields a specific retention index, which is a standardized measure of a compound's retention time.

Illustrative Gas Chromatography Parameters for a Related Compound:

ParameterValue
Compound N-propionylglycine methyl ester
Column Type Non-polar
Temperature Program Ramped
Kovats Retention Index 1171

This data is for a structurally related compound and serves to illustrate the type of information obtained from a GC analysis.

The purity of a sample of this compound can be quantitatively assessed by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A high percentage area for the main peak is indicative of high purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's connectivity and stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform an X-ray crystallographic analysis, a single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

While a specific crystal structure for this compound is not readily found in open literature, the crystal structures of closely related N-protected and esterified amino acids have been determined, offering a clear indication of the type of structural data that can be obtained. For example, the crystallographic analysis of N-protected alanyl benzyl esters reveals detailed information about their solid-state conformation and packing.

Representative Crystallographic Data for Structurally Similar Compounds:

Parameter(11-N-[Benzyloxycarbonyl-L-alanyl] aminoundecanoyl)-L-alanyl benzyl ester(12-N-[Benzyloxycarbonyl-L-alanyl] aminododecanoyl)-L-alanyl benzyl ester
Crystal System TriclinicTriclinic
Space Group P1P1
a (Å) 4.9174.954
b (Å) 5.6145.613
c (Å) 29.0230.23
α (°) 88.4093.44
β (°) 93.5090.07
γ (°) 100.21104.15
Z 11

This data is for structurally related compounds and serves to illustrate the detailed structural information provided by X-ray crystallography. nih.gov

Such data for this compound would definitively confirm its molecular structure, including the conformation of the benzyl groups and the ester moiety, and provide insights into how the molecules pack together in a crystal lattice, governed by intermolecular forces.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods, and the production of N,N-Dibenzyl glycine (B1666218) methyl ester is no exception. Future research will likely focus on moving away from traditional methods that may involve harsh reagents or produce significant waste.

Key areas of development include:

Catalyst-Free and Metal-Free Reactions: Inspired by multicomponent reactions (MCRs) that can proceed without a catalyst, research is exploring domino processes for synthesizing complex molecules from simple precursors like glycine methyl ester. nih.gov These reactions are highly atom-economical and reduce the need for purification steps. nih.gov Metal-free approaches, such as those using organocatalysts like glycine itself or its derivatives, are also gaining traction for their lower toxicity and cost. bohrium.comresearchgate.net

Improved Reagent and Solvent Profiles: The use of reagents like trimethylchlorosilane with methanol (B129727) at room temperature presents a mild and efficient method for creating amino acid methyl esters, offering good to excellent yields and avoiding harsh conditions. nih.gov The development of syntheses in aqueous media or with recyclable solvents is a major goal. For instance, N,N-diarylammonium pyrosulfate catalysts have shown promise in promoting ester condensation reactions even in the presence of water. nii.ac.jp

Energy Efficiency: Methodologies that operate at ambient temperature or utilize energy sources like microwave irradiation can significantly reduce the environmental footprint of the synthesis. nih.gov

Interactive Data Table: Comparison of Synthetic Strategies for Glycine Ester Derivatives
MethodKey Reagents/CatalystsAdvantagesReference
Classical Esterification (Fischer)Methanol, Acid Catalyst (e.g., H₂SO₄, HCl)Well-established, uses common reagents. google.comsemanticscholar.org
TMSCl-Mediated EsterificationMethanol, Trimethylchlorosilane (TMSCl)Mild conditions (room temp), good to excellent yields, simple workup. nih.gov
Solid-Phase CatalysisSilica gel sulfonic acidCatalyst is recyclable, potentially simplifying product purification. google.com
Three-Component Domino ProcessFormylpyrazoles, N-arylmaleimides, Glycine methyl ester (catalyst-free)High atom economy, high diastereoselectivity, builds molecular complexity in one pot. nih.gov

Expanded Applications in Advanced Organic and Medicinal Chemistry

As a stable amino acid surrogate, N,N-Dibenzyl glycine methyl ester is a valuable starting material for synthesizing complex molecules with potential biological activity.

Synthesis of Unnatural Amino Acids: The compound is a key precursor for α-amino acids. For instance, derivatives like N-benzyl glycine methyl esters undergo aza-Wittig rearrangements to produce N-aryl phenylalanine derivatives, which are important structural motifs in drug discovery. researchgate.netacs.org A related compound, N,N-dibenzyl serine methyl ester, serves as a precursor to an aziridinium (B1262131) intermediate, which can be opened by various nucleophiles to create a range of enantiomerically pure β-amino and α,β-diamino esters. nih.govepfl.ch These diamino esters are crucial components of many bioactive peptides and peptidomimetics.

Peptide and Depsipeptide Synthesis: Amino acid esters are fundamental to peptide synthesis. nih.gov The dibenzyl groups provide robust protection of the amine, allowing for selective modifications at other parts of a growing peptide chain. This stability is crucial in the multi-step syntheses of complex natural products like depsipeptides.

Heterocyclic Synthesis: The reactivity of the glycine backbone can be harnessed to construct complex heterocyclic systems. Through multicomponent reactions, glycine methyl ester derivatives can be incorporated into fused pyrrolidine (B122466) systems, which are scaffolds found in bioactive alkaloids. nih.gov

Integration with High-Throughput and Combinatorial Chemistry

The drive for rapid drug discovery has led to the development of high-throughput and combinatorial chemistry, which allow for the parallel synthesis and screening of large libraries of compounds. researchgate.net this compound is well-suited for these approaches.

Multicomponent reactions (MCRs) are a cornerstone of combinatorial chemistry, as they allow for the creation of complex products with high structural diversity in a single step from three or more reactants. nih.gov Glycine methyl ester and its derivatives are ideal inputs for MCRs, such as the 1,3-dipolar cycloaddition reactions of in situ generated azomethine ylides to form highly substituted pyrrolidine rings. nih.gov The ability to systematically vary the other components in the reaction with this compound enables the rapid generation of large libraries of related compounds for biological screening.

Catalyst Design for this compound Transformations

The development of new catalysts is crucial for unlocking novel reactivity and improving the selectivity of reactions involving this compound.

Boron-Based Catalysis: Dibutylboron triflate (nBu₂BOTf) has been effectively used to mediate aza- researchgate.netfigshare.com-Wittig rearrangements of N-aryl-N-benzyl glycine methyl esters. acs.org This transformation is a powerful tool for carbon-carbon bond formation, converting the glycine backbone into a substituted phenylalanine derivative. researchgate.netacs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. A ternary catalytic system involving a palladium species, a chiral aldehyde, and a Lewis acid has been developed for the asymmetric α-benzylation of N-unprotected amino acid esters. nih.gov Similar strategies could be adapted for this compound to introduce diverse substituents at the α-carbon. Palladium-catalyzed cross-coupling has also been used in the synthesis of N-(Boc)-allylglycine methyl ester from a serine-derived precursor. orgsyn.org

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often based on cinchona alkaloids, are used for the enantioselective alkylation of glycine imine esters. researchgate.net This method allows for the asymmetric synthesis of α-amino acids by controlling the stereochemistry of the newly formed carbon-carbon bond.

Interactive Data Table: Catalytic Transformations of Glycine Ester Derivatives
Catalyst/ReagentTransformationProduct TypeReference
nBu₂BOTf / iPr₂NEtAza- researchgate.netfigshare.com-Wittig RearrangementN-Aryl Phenylalanine Esters researchgate.netacs.orgfigshare.comnih.gov
Pd Catalyst / Chiral Aldehyde / Lewis AcidAsymmetric α-BenzylationChiral α-Benzyl Amino Acids nih.gov
Chiral Quaternary Ammonium (B1175870) SaltsPhase-Transfer Alkylationα-Alkyl-α-Amino Acids researchgate.net
Glycine / its complexesOrganocatalytic Multicomponent ReactionsBioactive Heterocycles bohrium.comresearchgate.net

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry is becoming an indispensable tool in modern organic synthesis. Methods like Density-Functional Theory (DFT) and reactive molecular dynamics simulations can provide deep insights into reaction mechanisms, transition states, and the stability of intermediates.

For this compound, computational studies could be employed to:

Predict Reaction Outcomes: By modeling reaction pathways, chemists can predict the feasibility of new transformations and the likely stereochemical outcomes. This can guide experimental design and reduce trial-and-error in the lab.

Design Novel Catalysts: Computational docking can be used to model the interaction between a substrate like this compound and a potential catalyst. semanticscholar.org This allows for the rational design of catalysts with optimized activity and selectivity for a desired transformation.

Understand Reactivity: Simulations can elucidate the role of the benzyl (B1604629) groups in influencing the reactivity of the α-carbon and the ester group. This fundamental understanding can lead to the discovery of entirely new reactivity patterns and applications for this versatile compound.

Q & A

Q. What are the standard synthetic routes for N,N-Dibenzyl glycine methyl ester, and how are intermediates characterized?

this compound is typically synthesized via alkylation of glycine methyl ester with benzyl halides or through condensation reactions involving diphenylmethanamine derivatives. A common route involves reacting chloroacetic acid with dibenzylamine to form N,N-dibenzyl glycine, followed by esterification with methanol . Key intermediates (e.g., hydrazides, thiosemicarbazides) are characterized using IR spectroscopy, with carbonyl stretching frequencies (C=O at 1710–1747 cm⁻¹) and N-H absorption bands (3379 cm⁻¹) confirming structural progression .

Q. How is this compound utilized in heterocyclic compound synthesis?

The ester serves as a precursor for synthesizing 1,3,4-thiadiazoles, oxadiazoles, and triazoles. For example, hydrazide derivatives of the ester react with ammonium thiocyanate under acidic conditions to form thiosemicarbazides, which cyclize into thiadiazoles upon treatment with concentrated sulfuric acid . Methodologies emphasize solvent choice (ethanol for reflux) and stoichiometric control to optimize yields (74–94%) .

Q. What safety protocols are critical when handling this compound?

The compound is harmful via inhalation, skin contact, or ingestion. Safety measures include using fume hoods, wearing nitrile gloves/lab coats, and avoiding oxidizers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations. Decomposition products (e.g., CO, NOₓ) necessitate respiratory protection .

Advanced Research Questions

Q. How does the N,N-dibenzyl protecting group influence stereoselectivity in Friedel-Crafts alkylation reactions?

The bulky dibenzyl group restricts conformational flexibility, favoring anti-selectivity in Friedel-Crafts reactions. For example, N,N-dibenzyl-protected β-hydroxytyrosine esters exhibit >95:5 anti/syn selectivity when reacting with silyl enol ethers, attributed to steric hindrance directing nucleophilic attack . Contrastingly, unprotected or less bulky groups (e.g., NHFmoc) show syn-preference, highlighting the role of protecting groups in kinetic control .

Q. What methodological challenges arise in deprotecting N,N-dibenzyl groups during complex synthesis?

Catalytic hydrogenation (e.g., Pearlman’s catalyst) often fails due to steric hindrance, necessitating alternative strategies. Evidence shows that allyl-protected intermediates (e.g., N,N-diallyl derivatives) enable smoother deprotection via Pd-catalyzed methods, yielding β-fluoroamines with 73% efficiency . However, ester-to-amide conversions under standard conditions (e.g., MeAlClNHMe) may trigger unintended rearrangements, requiring precise stoichiometry and temperature control .

Q. How can one-pot tandem reactions optimize the synthesis of enantiomerically pure allylic amines from this ester?

Tandem DIBAL-H reduction/Wittig olefination of N,N-dibenzyl α-amino esters enables efficient allylic amine synthesis. Key parameters include:

  • Solvent selection : Anhydrous THF minimizes side reactions.
  • Phosphonate ester choice : Stabilized ylides (e.g., methyltriphenylphosphonium bromide) improve olefination yields.
  • Temperature control : Sequential reduction (-78°C) and olefination (0°C→RT) prevent intermediate degradation .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in NMDA receptor affinity or antimicrobial activity often stem from conformational flexibility. Rigorous structure-activity relationship (SAR) studies, such as X-ray crystallography of ligand-receptor complexes, clarify binding modes. For example, ethyl-N-[(5,5-diphenyl)-4-oxo-2-imidazolidyl]glycinate derivatives show higher NMDA affinity due to planar imidazolidinone rings aligning with receptor pockets . Computational docking (e.g., AutoDock Vina) further validates hypotheses .

Methodological Tables

Table 1: Key IR Absorption Bands for Intermediates

IntermediateC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Reference
N,N-Dibenzyl glycine1710-
Methyl ester1747-
Hydrazide derivative16653379

Table 2: Stereoselectivity in Friedel-Crafts Alkylation

Protecting GroupEster Substituentanti/syn RatioReference
N,N-DibenzylMethyl80:20 → >95:5
NHFmocIsopropyl21:79 → 7:93

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